molecular formula C8H9ClO4S2 B1527331 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride CAS No. 1248225-70-8

3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride

Cat. No.: B1527331
CAS No.: 1248225-70-8
M. Wt: 268.7 g/mol
InChI Key: RRBRIKUXEMWEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClO4S2. It is a derivative of benzene, featuring a methanesulfonyl group attached to the benzene ring and a sulfonyl chloride group. This compound is used in various scientific research applications, including organic synthesis and material science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-(methanesulfonylmethyl)benzoic acid.

  • Reaction Steps: The benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure sulfonyl chloride.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the reaction is scaled up using reactors capable of handling large volumes of reactants.

  • Safety Measures: Due to the corrosive nature of thionyl chloride, appropriate safety measures, such as the use of fume hoods and protective equipment, are employed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or other reduced forms.

  • Substitution: Substitution reactions can replace the sulfonyl chloride group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonic acids and other oxidized derivatives.

  • Reduction Products: Sulfonic acids and other reduced derivatives.

  • Substitution Products: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride exerts its effects involves the interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can then interact with biological targets, such as enzymes and receptors, to modulate biological processes.

Comparison with Similar Compounds

  • Benzene-1-sulfonyl chloride: Similar structure but lacks the methanesulfonylmethyl group.

  • 3-(Methanesulfonylmethyl)benzoic acid: Related compound with a carboxylic acid group instead of the sulfonyl chloride group.

  • 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride: Structural isomer with the methanesulfonylmethyl group at a different position on the benzene ring.

Properties

IUPAC Name

3-(methylsulfonylmethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-3-2-4-8(5-7)15(9,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBRIKUXEMWEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.